N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide
Overview
Description
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide is a complex organic compound featuring both aromatic and heterocyclic components. It is characterized by its dihydro-isoquinoline and tetrahydrofuran moieties, making it a unique subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Formation of the Dihydroisoquinoline Moiety
Reactants: : Starting with a suitable isoquinoline derivative.
Conditions: : Hydrogenation under mild conditions using a suitable catalyst like palladium on carbon (Pd/C).
Step 2: Sulfonylation
Reactants: : Addition of sulfonyl chloride to the dihydroisoquinoline.
Conditions: : Typically performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Step 3: Formation of the Tetrahydrofuran Ring
Reactants: : Utilizing a furan precursor.
Conditions: : Performed under acidic or catalytic conditions to form the tetrahydrofuran ring.
Step 4: Coupling Reaction
Reactants: : The sulfonylated dihydroisoquinoline and the furan derivative.
Conditions: : This step generally requires a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.
Industrial Production Methods
On an industrial scale, the production methods would be optimized to increase yield and reduce costs, often involving continuous flow processes, automated systems, and robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Reagents: : Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: : Depending on the reaction site, products can include sulfoxides or sulfones.
Reduction
Reagents: : Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: : Reduced derivatives of the aromatic or heterocyclic systems.
Substitution
Reagents: : Nucleophilic or electrophilic agents.
Products: : Variety of substituted products based on the reaction site and conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substituting Agents: : Halogens, nucleophiles like hydroxide or methoxide.
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Reduced aromatic rings, secondary amines.
Substitution: : Halogenated or alkylated derivatives.
Scientific Research Applications
This compound has been explored in various fields due to its structural diversity and reactivity:
Chemistry
Used as a ligand in coordination chemistry to stabilize metal complexes.
Biology
Serves as a probe to study enzyme interactions, particularly in sulfonyltransferase enzymes.
Medicine
Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
Used in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
Molecular Targets
Enzymes: : Inhibition of specific enzymes such as sulfonyltransferases.
Receptors: : Potential binding to certain receptors due to its structural framework.
Pathways Involved
Signal Transduction: : Modulation of pathways involving sulfonylation.
Cellular Metabolism: : Effects on cellular energy metabolism and redox balance.
Comparison with Similar Compounds
Unique Features
The combination of dihydro-isoquinoline and tetrahydrofuran makes it distinct, allowing for unique interactions and reactivity.
Similar Compounds
N-(4-(3,4-dihydroisoquinolinyl)phenyl)sulfonamide
Tetrahydro-2-furancarboxamide derivatives
Each of these compounds shares structural similarities but differs in specific functional groups or configurations, contributing to distinct chemical and biological properties.
That’s an in-depth dive into N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide! Does that satisfy your curiosity or do you want to explore further?
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-20(19-6-3-13-26-19)21-17-7-9-18(10-8-17)27(24,25)22-12-11-15-4-1-2-5-16(15)14-22/h1-2,4-5,7-10,19H,3,6,11-14H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUYNCICYHCMET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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